((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

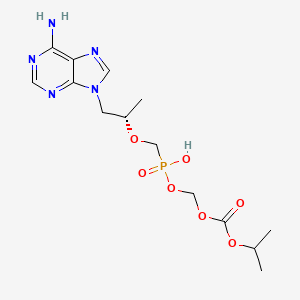

((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate is a useful research compound. Its molecular formula is C14H22N5O7P and its molecular weight is 403.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate, also known as a prodrug of Tenofovir, has garnered attention due to its potential biological activities, particularly in antiviral applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H29N6O5P |

| Molecular Weight | 476.466 g/mol |

| CAS Number | 1534434-02-0 |

| IUPAC Name | propan-2-yl (2S)-2-[[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

| Melting Point | 148 - 152 °C |

| Solubility | Slightly soluble in chloroform and methanol |

As a prodrug of Tenofovir, this compound acts as an acyclic phosphonate nucleotide analogue. It functions primarily by inhibiting reverse transcriptase, an essential enzyme for viral replication in retroviruses such as HIV. The bioactivation of this compound leads to the release of the active form, which competes with natural nucleotides during viral RNA synthesis.

Antiviral Efficacy

Research indicates that this compound exhibits significant antiviral activity against HIV. In vitro studies have demonstrated its effectiveness in inhibiting viral replication in cell cultures. For instance, a study published in the Journal of Medicinal Chemistry highlighted that derivatives of Tenofovir exhibit potent activity against various strains of HIV, showcasing IC50 values in the low nanomolar range .

Pharmacokinetics

The pharmacokinetic profile of (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate suggests favorable absorption and distribution characteristics. Studies indicate that after administration, the compound is rapidly converted to its active form in systemic circulation, achieving peak plasma concentrations within hours .

Safety Profile

The safety profile of this compound aligns with that of Tenofovir. Common side effects reported include gastrointestinal disturbances, renal toxicity, and potential bone density loss with long-term use. Monitoring renal function is recommended during treatment to mitigate risks associated with nephrotoxicity .

Applications De Recherche Scientifique

Medicinal Chemistry

The structure of this compound suggests potential applications in drug design, particularly as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The incorporation of the purine derivative (6-amino-9H-purine) indicates its relevance in nucleoside analogs, which are crucial for developing antiviral therapies.

Antiviral Activity

Research indicates that derivatives of purines, such as this compound, exhibit antiviral properties. Specifically, they can inhibit viral replication by mimicking natural nucleotides and integrating into viral DNA or RNA synthesis. This mechanism is particularly significant in the treatment of viral infections like HIV and hepatitis B, where nucleotide analogs play a critical role in therapy .

Biochemical Probes

The unique structural features of ((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate make it a valuable tool for biochemical research. Its ability to interact with various biological targets allows researchers to study enzyme kinetics and cellular signaling pathways.

Enzyme Inhibition Studies

This compound can serve as an inhibitor for specific phosphatases and kinases due to its phosphoryl group, which can mimic substrate interactions within these enzymes. Such studies are essential for understanding the regulatory mechanisms of cellular processes and can lead to the identification of new therapeutic targets .

Drug Development

The compound's application extends into the pharmaceutical industry for developing new drugs. Its structural components can be modified to enhance bioavailability and reduce toxicity, making it a candidate for further optimization in drug formulation.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

- Tenofovir : A well-known nucleotide analog derived from a similar structural framework has been used effectively in HIV treatment regimens. Its success underscores the potential of purine derivatives in antiviral therapy .

- Prodrugs : Research on prodrugs like this compound has shown promising results in enhancing the pharmacokinetic profiles of existing antiviral agents, leading to improved therapeutic outcomes .

Summary Table of Applications

Propriétés

IUPAC Name |

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYSRKLPLHUWCJ-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N5O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.